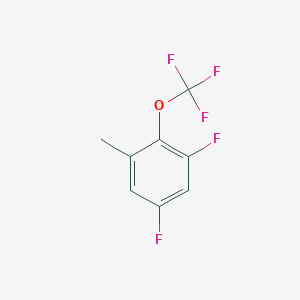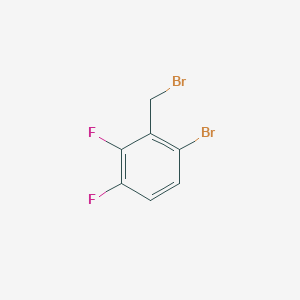![molecular formula C20H32BNO5 B1450108 {3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester CAS No. 1201790-19-3](/img/structure/B1450108.png)
{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester
Übersicht
Beschreibung
The compound “{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester” is a complex organic molecule. It contains a boronic ester functional group, which is often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of a suitable phenolic precursor with a boronic ester, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . The resulting boronic ester could then be coupled with a propyl carbamic acid tert-butyl ester to yield the final product .Molecular Structure Analysis
The molecular structure of this compound is complex, with a central boronic ester functional group attached to a phenolic ring, which is further connected to a propyl carbamic acid tert-butyl ester .Chemical Reactions Analysis
The boronic ester functional group in this compound can participate in various chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions . This makes it a valuable intermediate in the synthesis of various complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be largely determined by its functional groups. For example, the boronic ester group could confer reactivity towards palladium catalysts, while the tert-butyl ester could provide steric hindrance .Wissenschaftliche Forschungsanwendungen
Synthese von Indazol-Derivaten
Diese Verbindung dient als wichtiges Zwischenprodukt bei der Synthese von 1H-Indazol-Derivaten, die in der medizinischen Chemie von entscheidender Bedeutung sind. Indazol-Derivate weisen eine breite Palette biologischer Aktivitäten auf, darunter Antikrebs-, Antiviral-, Antibakterien- und entzündungshemmende Wirkungen . Die tert-Butylgruppe in der Verbindung sorgt für sterische Hinderung, was bei selektiven Substitutionsreaktionen während des Syntheseprozesses von Vorteil ist.
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Die Dioxaborolan-Einheit der Verbindung ist entscheidend für Suzuki-Miyaura-Kreuzkupplungsreaktionen. Diese Reaktion wird häufig verwendet, um Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese zu bilden, insbesondere in der pharmazeutischen Industrie zur Herstellung komplexer Moleküle .
Kristallstruktur-Analyse
Die Fähigkeit der Verbindung, Kristalle zu bilden, macht sie wertvoll für Röntgenkristallographie-Studien. Die Bestimmung der Kristallstruktur kann Einblicke in die molekulare Konformation und die Wechselwirkung der Verbindung mit anderen Molekülen liefern, was für die Wirkstoffentwicklung und Materialwissenschaften unerlässlich ist .
Dichtefunktionaltheorie (DFT)-Studien
Forscher verwenden diese Verbindung für DFT-Studien, um ihre Reaktivität und Stabilität vorherzusagen. DFT-Berechnungen können das molekulare elektrostatische Potential und die Grenzorbitale aufzeigen, die entscheidend sind, um die chemischen Eigenschaften der Verbindung zu verstehen .
Entwicklung funktioneller Materialien
Aufgrund ihrer strukturellen Vielfalt und Stabilität kann die Verbindung zur Entwicklung neuer funktionaler Materialien verwendet werden. Diese Materialien können in verschiedenen Bereichen eingesetzt werden, darunter Elektronik, Photonik und Energiespeicherung .
Landwirtschaftliche chemische Forschung
Die Derivate der Verbindung können auf ihre insektizide und Unkrautbekämpfungsaktivität untersucht werden. Ihre Bor-haltige Einheit kann modifiziert werden, um diese Eigenschaften zu verbessern, wodurch sie ein potenzieller Kandidat für die Entwicklung umweltfreundlicher Pestizide ist .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO5/c1-18(2,3)25-17(23)22-13-8-14-24-16-11-9-15(10-12-16)21-26-19(4,5)20(6,7)27-21/h9-12H,8,13-14H2,1-7H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIQXHUFUSBFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




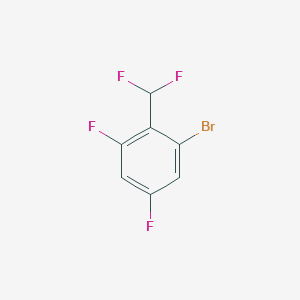
![2-[2-(Pyrrolidin-1-yl)phenyl]-acetic acid hydrochloride](/img/structure/B1450031.png)
![6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol](/img/structure/B1450032.png)
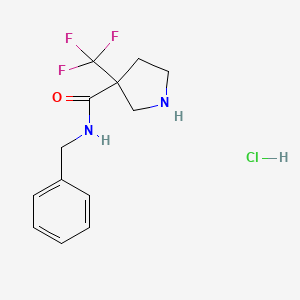
![4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate](/img/structure/B1450034.png)
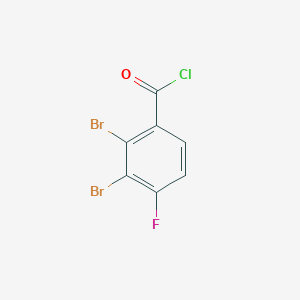

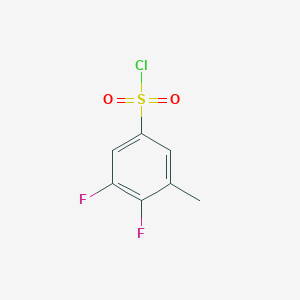
![3-[(4-Bromophenyl)sulfanylmethyl]benzamide](/img/structure/B1450043.png)
